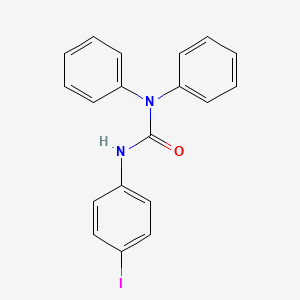![molecular formula C10H10BrNO3 B12129319 Methyl [(2-bromobenzoyl)amino]acetate](/img/structure/B12129319.png)
Methyl [(2-bromobenzoyl)amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [(2-bromobenzoyl)amino]acetate is an organic compound with the molecular formula C10H10BrNO3 It is a derivative of benzoic acid, featuring a bromine atom at the 2-position of the benzoyl group and an amino group linked to an acetate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [(2-bromobenzoyl)amino]acetate typically involves the following steps:
Bromination of Benzoic Acid: Benzoic acid is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 2-bromobenzoic acid.
Formation of 2-Bromobenzoyl Chloride: The 2-bromobenzoic acid is then converted to 2-bromobenzoyl chloride using thionyl chloride or oxalyl chloride.
Amination: The 2-bromobenzoyl chloride is reacted with glycine methyl ester hydrochloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and optimizing purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products:
Substitution: Formation of substituted benzoyl derivatives.
Reduction: Formation of 2-bromobenzylamine or 2-bromobenzyl alcohol.
Hydrolysis: Formation of 2-bromobenzoic acid and glycine.
科学的研究の応用
Methyl [(2-bromobenzoyl)amino]acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism by which Methyl [(2-bromobenzoyl)amino]acetate exerts its effects depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom can enhance binding affinity through halogen bonding or hydrophobic interactions.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing bromine atom, which can stabilize transition states and intermediates in various reactions.
類似化合物との比較
Methyl [(2-bromobenzoyl)amino]acetate can be compared with other benzoyl derivatives:
Methyl [(2-chlorobenzoyl)amino]acetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Methyl [(2-fluorobenzoyl)amino]acetate:
Methyl [(2-iodobenzoyl)amino]acetate: Iodine substitution can enhance certain types of reactivity, such as in radiolabeling for medical imaging.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the benzoyl amino acetate scaffold.
特性
分子式 |
C10H10BrNO3 |
|---|---|
分子量 |
272.09 g/mol |
IUPAC名 |
methyl 2-[(2-bromobenzoyl)amino]acetate |
InChI |
InChI=1S/C10H10BrNO3/c1-15-9(13)6-12-10(14)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,12,14) |
InChIキー |
YRUHWQGHWZJONL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNC(=O)C1=CC=CC=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-6-[(4-chlorobenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B12129251.png)
![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B12129254.png)



![N-(2-methylphenyl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B12129280.png)
![1-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-3-phenylurea](/img/structure/B12129285.png)
![1-Benzyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12129292.png)
![1-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B12129298.png)

![3-[(3-Bromophenyl)methylthio]-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12129313.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129315.png)

